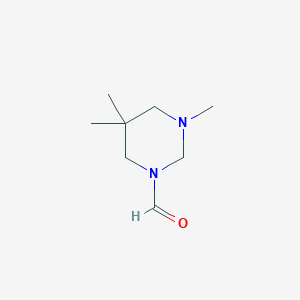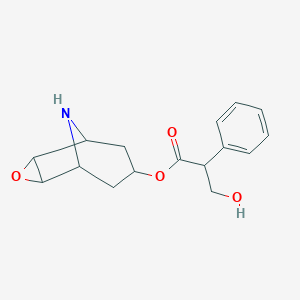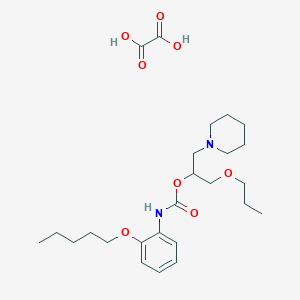
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has been suggested that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models. It has also been found to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, it has been found to protect against oxidative stress and inflammation in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its potential applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its complex structure, which makes it difficult to synthesize and study.
Direcciones Futuras
There are several future directions for the study of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One potential direction is to study its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to study its potential applications in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a complex process that involves several steps. The first step involves the reaction of 2-(pentyloxy)phenol with piperidine in the presence of a base to form 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol. The second step involves the reaction of 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol with ethyl chloroformate to form 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate. The final step involves the reaction of 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate with oxalic acid to form Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several potential applications in scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have potential antitumor activity, making it a potential candidate for cancer treatment. Additionally, it has been found to have potential neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Propiedades
Número CAS |
143503-36-0 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Fórmula molecular |
C25H40N2O8 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-6-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
Clave InChI |
IPKROYVAJAYRMZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Sinónimos |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-pentoxypheny l)carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



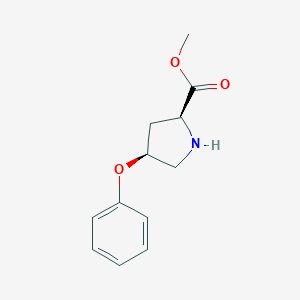
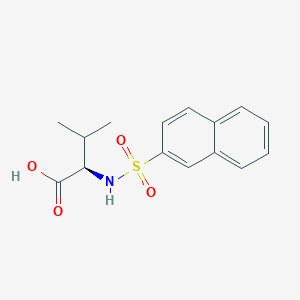
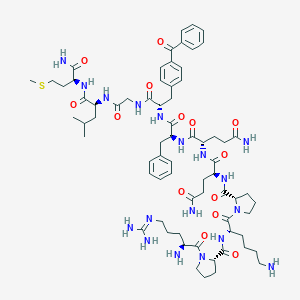
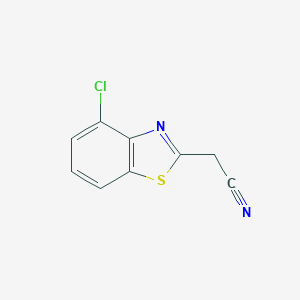
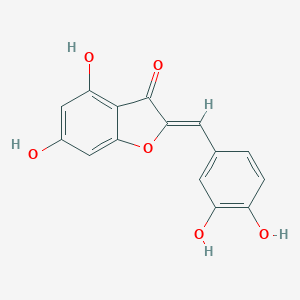
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
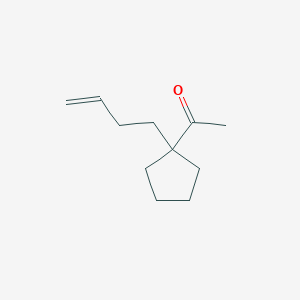
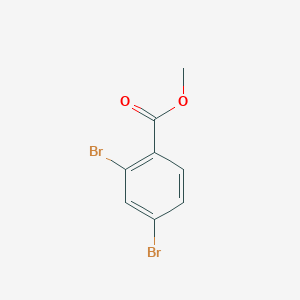
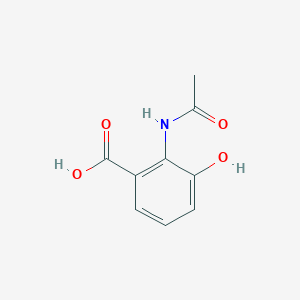
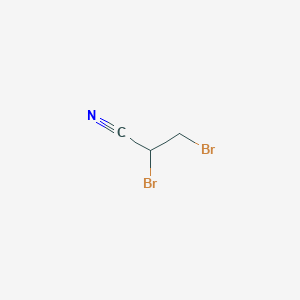
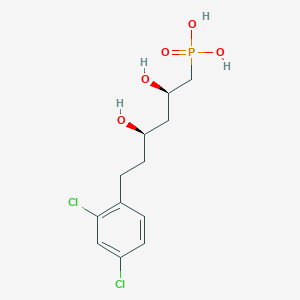
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
